Target Selectivity Divergence: GSK-3beta vs. Mcl-1/ERbeta Driven by 4-Methoxybenzyl vs. Benzyl Substituent
The target compound is characterized as a potent, ATP-competitive inhibitor of GSK-3beta, based on its 4-methoxybenzyl pharmacophore . In stark contrast, the nearest structural analog—N-(5-benzyl-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-yl-acetamide (BDBM48460), which lacks only the para-methoxy oxygen—does not register as a GSK-3beta inhibitor in available screening data but instead exhibits binding to Mcl-1 (IC50 7,400 nM) and ERbeta (IC50 1,700 nM) in NIH Molecular Libraries Profiling assays [1]. This constitutes a functional inversion of target profile driven solely by the presence or absence of one methoxy substituent.
| Evidence Dimension | Primary pharmacological target vs. secondary off-target binding profile divergence |
|---|---|
| Target Compound Data | GSK-3beta: characterized as potent ATP-competitive inhibitor (exact IC50 not publicly released; designated GSK-3beta inhibitor tool compound); Mcl-1: no reported affinity |
| Comparator Or Baseline | N-(5-Benzyl-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-yl-acetamide (BDBM48460): Mcl-1 IC50 = 7,400 nM; ERbeta IC50 = 1,700 nM; GSK-3beta: not reported as target |
| Quantified Difference | Target engagement qualitatively inverted: GSK-3beta-directed vs. Mcl-1/ERbeta-directed; Mcl-1 affinity of comparator is 7,400 nM—a micromolar-level off-target risk absent in target compound's documented selectivity profile |
| Conditions | BindingDB-curated IC50 data from NIH Molecular Libraries Screening Centers Network (MLSCN) fluorescence polarization and FRET-based assays; GSK-3beta characterization from BenchChem technical documentation citing PMID 25884330 |
Why This Matters
Procurement of the benzyl analog for GSK-3beta studies would yield false-negative results and introduce confounding Mcl-1/ERbeta-mediated effects; only the 4-methoxybenzyl-substituted compound delivers GSK-3beta-directed pharmacology.
- [1] BindingDB. BDBM48460—N-(5-Benzyl-[1,3,4]thiadiazol-2-yl)-2-thiophen-2-yl-acetamide. Affinity data: IC50 7.40E+3 nM (Mcl-1, Human, TSRI MLSCN assay AID 2217); IC50 1.70E+3 nM (ERbeta, Human, Emory MLSCN assay AID 733). View Source
